

# Unraveling CK0492B: A Technical Overview of a Novel Biaminourea Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**CK0492B** is a novel synthetic compound identified as a biaminourea antibiotic. Possessing noteworthy antiplaque properties, this molecule has been investigated for its potential applications in oral healthcare. This technical guide provides a consolidated overview of the available chemical and biological information for **CK0492B**, with a focus on its structure, properties, and preclinical evaluation.

## **Chemical Structure and Properties**

**CK0492B** is registered under the CAS number 64169-11-5. While two molecular formulas have been associated with this compound, C36H66N10O8S2 and C35H62N10O5S, further verification of the definitive formula is required. The elucidated chemical structure reveals a complex biaminourea scaffold.

Table 1: Physicochemical Properties of CK0492B

| Property                      | Value                  | Source |
|-------------------------------|------------------------|--------|
| CAS Number                    | 64169-11-5             | [1]    |
| Molecular Formula             | C36H66N10O8S2          | [1]    |
| Alternative Molecular Formula | C35H62N10O5S           | N/A    |
| Compound Category             | Biaminourea Antibiotic | [2]    |



Note: Discrepancies in the molecular formula exist in available literature. The data presented here reflects the most frequently cited information.

# **Biological Activity and Preclinical Evaluation**

**CK0492B** has demonstrated significant efficacy as an antiplaque agent in preclinical models.[2] Its biological activity has been primarily characterized in the context of oral hygiene and the management of periodontal disease.

A key study evaluating the therapeutic potential of **CK0492B** involved a 12-week trial in beagle dogs, a model organism with periodontal disease progression analogous to humans.[2] In this study, the efficacy of **CK0492B** in reducing dental plaque and gingivitis was assessed and compared to a positive control, chlorhexidine acetate. The selection of chlorhexidine acetate as a benchmark is significant, given its established efficacy in both human and veterinary dentistry.[2]

Table 2: Summary of Preclinical Studies on CK0492B

| Study Type                            | Model                          | Key Findings                                | Comparator               | Reference |
|---------------------------------------|--------------------------------|---------------------------------------------|--------------------------|-----------|
| Dental Disease<br>Model               | Mouse                          | Demonstrated efficacy                       | Not Specified            | [2]       |
| Plaque and<br>Gingivitis<br>Reduction | Beagle Dog (12-<br>week study) | Effective in reducing plaque and gingivitis | Chlorhexidine<br>Acetate | [2]       |

At present, detailed quantitative data from these studies, such as the specific percentage reduction in plaque and gingivitis scores or the effective concentration of **CK0492B**, are not publicly available. Furthermore, information regarding the signaling pathways or the precise molecular mechanism of action of **CK0492B** has not been elucidated in the available literature.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis of **CK0492B** or its biological evaluation are not extensively documented in publicly accessible sources. The 12-week beagle study



## Foundational & Exploratory

Check Availability & Pricing

mentioned in the literature provides a framework for its preclinical assessment in a relevant animal model.[2]

A generalized workflow for such a study can be inferred and is depicted in the diagram below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unraveling CK0492B: A Technical Overview of a Novel Biaminourea Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669128#understanding-the-chemical-structure-and-properties-of-ck0492b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com